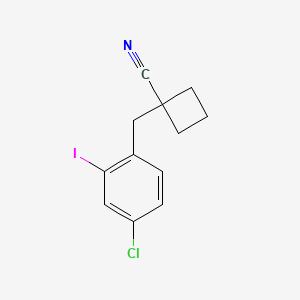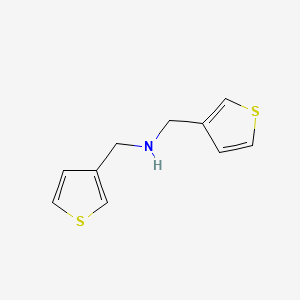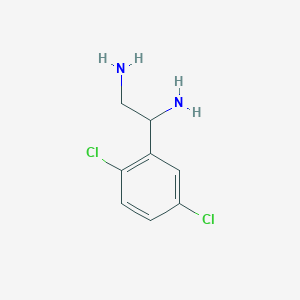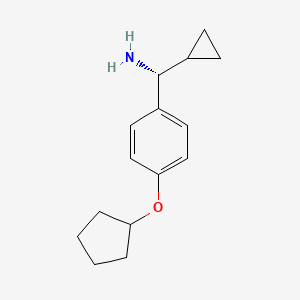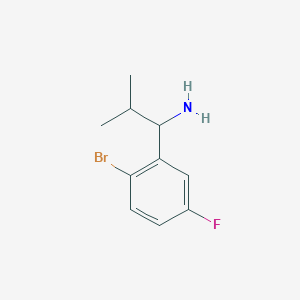
Cbz-Ala-Pro-Phe-AcCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Ala-Pro-Phe-chloromethylketone: is a synthetic peptide derivative known for its role as a protease inhibitor. It is commonly used in biochemical research to study enzyme mechanisms and protein interactions. The compound’s structure includes a chloromethyl ketone group, which is crucial for its inhibitory activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Pro-Phe-chloromethylketone typically involves the following steps:
Peptide Synthesis: The peptide chain (Z-Ala-Pro-Phe) is synthesized using standard solid-phase peptide synthesis techniques.
Chloromethyl Ketone Introduction: The chloromethyl ketone group is introduced through a reaction with chloromethyl ketone derivatives under controlled conditions.
Industrial Production Methods: Industrial production of Z-Ala-Pro-Phe-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale solid-phase peptide synthesis.
Purification: High-performance liquid chromatography (HPLC) is used to purify the compound.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions: Z-Ala-Pro-Phe-chloromethylketone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: Hydrolysis typically yields the corresponding carboxylic acid and amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Z-Ala-Pro-Phe-chloromethylketone is used to study enzyme kinetics and mechanisms, particularly those involving proteases.
Biology: In biological research, it is employed to inhibit specific proteases, allowing researchers to investigate protein functions and interactions.
Medicine: The compound has potential therapeutic applications as a protease inhibitor, which could be useful in treating diseases involving protease dysregulation.
Industry: In the pharmaceutical industry, Z-Ala-Pro-Phe-chloromethylketone is used in drug development and as a tool for studying protease-related pathways.
Mecanismo De Acción
Mechanism: Z-Ala-Pro-Phe-chloromethylketone exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl ketone group reacts with the nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.
Molecular Targets and Pathways: The primary targets are serine and cysteine proteases. By inhibiting these enzymes, the compound can modulate various biological pathways, including those involved in inflammation and apoptosis.
Comparación Con Compuestos Similares
Leupeptin: Another protease inhibitor with a different mechanism of action.
MG-132: A proteasome inhibitor that targets a broader range of proteases.
Uniqueness: Z-Ala-Pro-Phe-chloromethylketone is unique due to its specific inhibition of certain proteases through covalent binding, making it a valuable tool in biochemical research.
Propiedades
Fórmula molecular |
C27H30ClN3O6 |
|---|---|
Peso molecular |
528.0 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[(2S)-2-[[(2S)-5-chloro-3,4-dioxo-1-phenylpentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H30ClN3O6/c1-18(29-27(36)37-17-20-11-6-3-7-12-20)26(35)31-14-8-13-22(31)25(34)30-21(24(33)23(32)16-28)15-19-9-4-2-5-10-19/h2-7,9-12,18,21-22H,8,13-17H2,1H3,(H,29,36)(H,30,34)/t18-,21-,22-/m0/s1 |
Clave InChI |
NBJIZMYGONESQG-NYVOZVTQSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


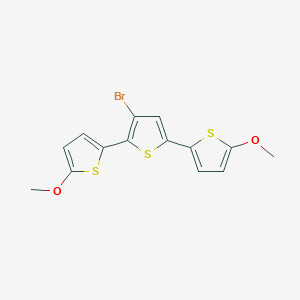
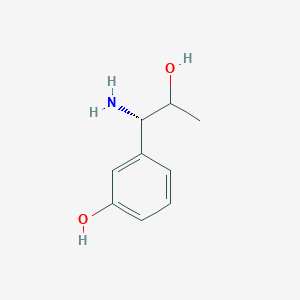
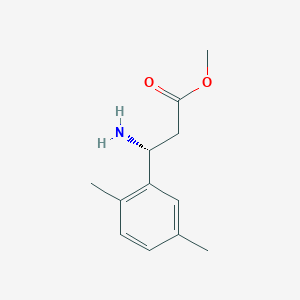
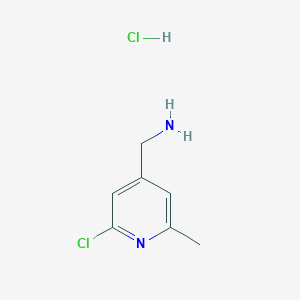
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
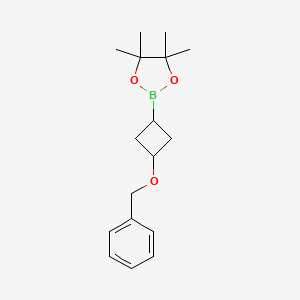
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
